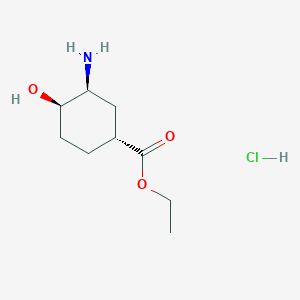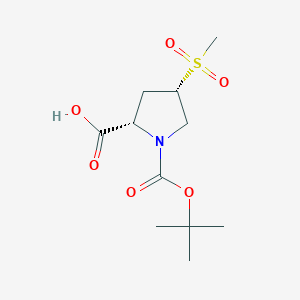
(4S)-1-Boc-4-(methylsulfonyl)-L-proline
Overview
Description
(4S)-1-Boc-4-(methylsulfonyl)-L-proline, also known as Boc-S-Pro, is an organosulfur compound that is used in the synthesis of various bioactive molecules, such as peptides, peptidomimetics, and peptidomimetic drugs. Boc-S-Pro is a versatile and powerful reagent for the synthesis of peptidomimetic drugs, as it allows for the efficient and selective formation of C-terminal amides and thioesters. Boc-S-Pro has been used in the synthesis of peptides and peptidomimetics for a variety of biological and therapeutic applications, including cancer, inflammation, and Alzheimer’s disease.
Scientific Research Applications
(4S)-1-Boc-4-(methylsulfonyl)-L-proline has been used in the synthesis of peptides and peptidomimetics for a variety of biological and therapeutic applications. For example, (4S)-1-Boc-4-(methylsulfonyl)-L-proline has been used in the synthesis of peptides and peptidomimetics for the treatment of cancer, inflammation, and Alzheimer’s disease. (4S)-1-Boc-4-(methylsulfonyl)-L-proline has also been used in the synthesis of peptidomimetic drugs for the treatment of a variety of other diseases, including diabetes, obesity, and HIV/AIDS. (4S)-1-Boc-4-(methylsulfonyl)-L-proline has also been used in the synthesis of peptides and peptidomimetics for the treatment of a variety of other conditions, including pain, anxiety, and depression.
Mechanism Of Action
(4S)-1-Boc-4-(methylsulfonyl)-L-proline is a versatile and powerful reagent for the synthesis of peptidomimetic drugs, as it allows for the efficient and selective formation of C-terminal amides and thioesters. (4S)-1-Boc-4-(methylsulfonyl)-L-proline can be used to synthesize peptides and peptidomimetics with a variety of different functional groups, including amides, thioesters, and esters. (4S)-1-Boc-4-(methylsulfonyl)-L-proline can also be used to synthesize peptidomimetics with a variety of different linkers, including disulfide, thioether, and amide linkers.
Biochemical And Physiological Effects
(4S)-1-Boc-4-(methylsulfonyl)-L-proline has been used in the synthesis of peptides and peptidomimetics for a variety of biological and therapeutic applications. For example, (4S)-1-Boc-4-(methylsulfonyl)-L-proline has been used in the synthesis of peptides and peptidomimetics for the treatment of cancer, inflammation, and Alzheimer’s disease. (4S)-1-Boc-4-(methylsulfonyl)-L-proline has also been used in the synthesis of peptidomimetic drugs for the treatment of a variety of other diseases, including diabetes, obesity, and HIV/AIDS. (4S)-1-Boc-4-(methylsulfonyl)-L-proline has also been used in the synthesis of peptides and peptidomimetics for the treatment of a variety of other conditions, including pain, anxiety, and depression.
Advantages And Limitations For Lab Experiments
The advantages of using (4S)-1-Boc-4-(methylsulfonyl)-L-proline in lab experiments include its versatility and its ability to form C-terminal amides and thioesters with high selectivity. (4S)-1-Boc-4-(methylsulfonyl)-L-proline is also relatively easy to use and can be stored at room temperature. The main limitation of using (4S)-1-Boc-4-(methylsulfonyl)-L-proline in lab experiments is its sensitivity to air and moisture. (4S)-1-Boc-4-(methylsulfonyl)-L-proline should be stored in an airtight container and used as soon as possible after opening.
Future Directions
The use of (4S)-1-Boc-4-(methylsulfonyl)-L-proline in the synthesis of peptides and peptidomimetics for a variety of biological and therapeutic applications is an area of ongoing research. Potential future directions for the use of (4S)-1-Boc-4-(methylsulfonyl)-L-proline in lab experiments include the development of new synthetic methods, the optimization of existing methods, and the exploration of new applications. Additionally, further research is needed to improve the stability and shelf-life of (4S)-1-Boc-4-(methylsulfonyl)-L-proline, as well as to develop new linkers and functional groups for the synthesis of peptidomimetic drugs.
properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKDKLIASJMTL-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-Boc-4-(methylsulfonyl)-L-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



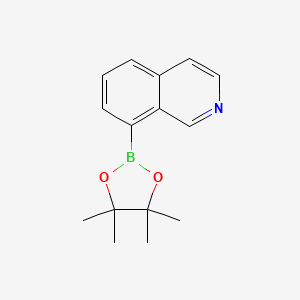
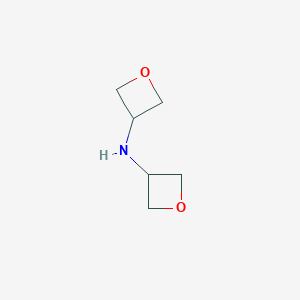
![5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1403452.png)
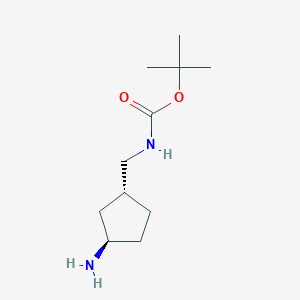
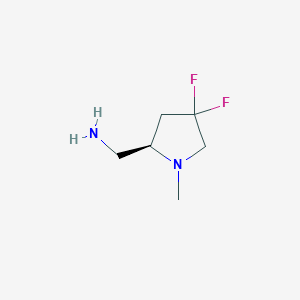
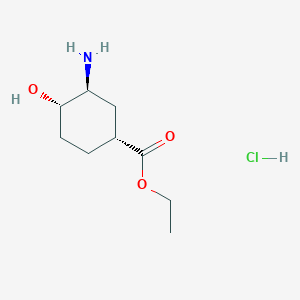
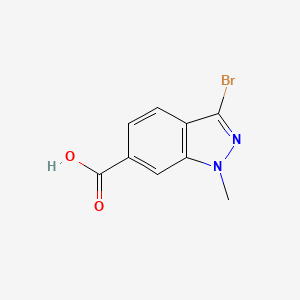
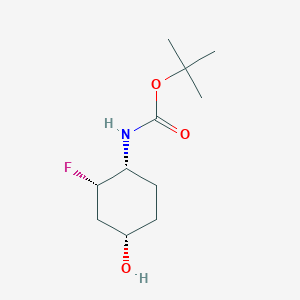
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
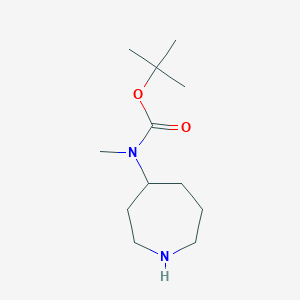
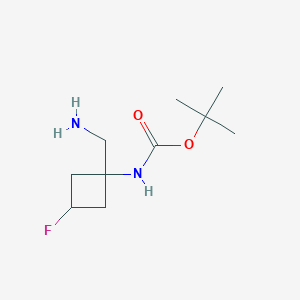
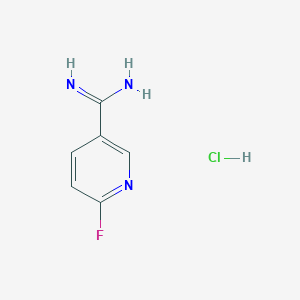
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)
